4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Process Chemistry Pharmaceutical Intermediate Catalytic Hydrogenation

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0) is the direct, validated precursor for catalytic hydrogenation to 2-isopropoxy-5-methyl-4-(piperidyl-4-yl)aniline, the penultimate intermediate in Ceritinib synthesis. It is also the fully characterized, ICH M7 Class 5 (non-mutagenic) Ceritinib Impurity 7, with negative Ames test data (22–1,800 μg/plate). Procuring this ≥98% purity compound eliminates the regulatory risks of uncharacterized alternatives, supporting seamless ANDA/DMF submissions and scalable, cost-efficient manufacturing.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 1032903-62-0
Cat. No. B2615876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine
CAS1032903-62-0
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-]
InChIInChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3
InChIKeyFGDOUMVPHJHSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0) Procurement Guide: Key Intermediate and Impurity Standard for Ceritinib Manufacturing


4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0) is a substituted phenylpyridine derivative with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . The compound serves a dual industrial role: it functions as a critical synthetic intermediate in the preparation of ceritinib (an FDA-approved ALK inhibitor for non-small cell lung cancer) via catalytic hydrogenation to yield 2-isopropoxy-5-methyl-4-(piperidyl-4-yl)aniline [1], and it is simultaneously designated as Ceritinib Impurity 7 in pharmaceutical quality control workflows [2]. Its physicochemical properties include a predicted LogP of 3.4, a density of 1.166±0.06 g/cm³, and a calculated aqueous solubility of 0.084 g/L at 25°C .

Why Generic 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0) Substitution Fails: Evidence-Based Procurement Rationale


Substituting CAS 1032903-62-0 with structurally analogous nitrophenylpyridine intermediates introduces quantifiable risks to both process efficiency and regulatory compliance. While compounds such as 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1032903-50-6) share the same core scaffold and serve as direct upstream precursors in Suzuki-Miyaura cross-coupling reactions , their divergent functional group reactivity directly dictates downstream synthetic step count, catalyst requirements, and yield outcomes [1]. Furthermore, CAS 1032903-62-0 is specifically identified and characterized as Ceritinib Impurity 7 in ICH M7-compliant genotoxicity assessments, with validated Ames test data confirming its non-mutagenic classification (Class 5) [2]. Uncharacterized or non-pharmacopoeial alternatives lack this regulatory-grade impurity qualification, exposing procurement to analytical method revalidation burdens and potential compliance deficiencies in ANDA/DMF submissions.

Quantitative Differentiation Evidence for 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0) Versus Comparators


Catalytic Hydrogenation Yield Efficiency: CAS 1032903-62-0 as Superior Ceritinib Intermediate Precursor

At industrial scale (50.0 kg input), CAS 1032903-62-0 undergoes a validated two-step hydrogenation sequence to yield 55.0 kg of the downstream ceritinib intermediate 2-isopropoxy-5-methyl-4-(4-piperidyl)aniline dihydrochloride, achieving a 93% overall yield with 99.7% purity [1]. This performance contrasts sharply with alternative synthetic routes that rely on expensive platinum dioxide catalysts or multi-step protection/deprotection sequences, which typically report lower overall yields due to cumulative losses across additional purification steps [2].

Process Chemistry Pharmaceutical Intermediate Catalytic Hydrogenation

ICH M7 Regulatory Classification: Confirmed Non-Mutagenic Impurity Status (Class 5)

In a published regulatory genotoxicity study, CAS 1032903-62-0 (designated as Ceritinib Impurity 7) underwent (Q)SAR evaluation using complementary Derek and Sarah prediction systems. Derek predicted a positive mutagenicity alert, leading to a preliminary ICH M7 Class 3 classification [1]. However, subsequent bacterial reverse mutation testing (Ames test) demonstrated that at concentrations ranging from 22 to 1,800 μg per plate, the number of revertant colonies remained below two-fold of the solvent control group in both the presence and absence of S9 metabolic activation [1]. This negative Ames result overturned the structure-based concern, allowing reclassification to ICH M7 Class 5 (non-mutagenic impurity) [1]. In contrast, structural analog Impurity 6 (CAS 1032903-50-6, the chloro-precursor) and Impurity 13 (CAS 1032903-63-1) also tested negative, but their chemical distinctness from the target compound means their impurity profiles and control strategies are not interchangeable in regulatory filings without separate validation [1].

Genotoxicity ICH M7 Pharmaceutical Impurity Control

Suzuki-Miyaura Cross-Coupling Precursor Compatibility: Defined Reactivity with Pyridineboronic Acid

CAS 1032903-62-0 is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-pyridineboronic acid and 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1032903-50-6) under microwave irradiation at 150°C for 20 minutes . This reaction yields the target compound as a brown solid with ESMS m/z 273.1 (M+H⁺) after chromatographic purification . The chloro-precursor (CAS 1032903-50-6) exhibits distinct reactivity and is itself classified as Ceritinib Impurity 6 with its own (Q)SAR and Ames test profile [1]. The bromo-analog (1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene, CAS 1202858-68-1) represents an alternative electrophilic coupling partner but would be expected to show different oxidative addition kinetics in cross-coupling due to the weaker C-Br bond versus C-Cl bond, potentially altering reaction rates and side-product profiles under identical conditions [2].

Cross-Coupling Chemistry C-C Bond Formation Microwave Synthesis

Commercial Availability and Purity Specifications: Benchmarking Against Catalog Standards

Commercial vendors offer CAS 1032903-62-0 with defined purity specifications that directly impact its utility in both synthetic and analytical applications. ChemScene supplies the compound (Cat. No. CS-M2894) at 98% purity with storage at room temperature . AKSci offers it (Cat. No. 3260AH) at 97% minimum purity with GHS hazard classification and full SDS documentation . In contrast, the structurally related chloro-precursor (CAS 1032903-50-6) is typically supplied as Ceritinib Impurity 6, and while it may be available at similar purity grades, its functional utility differs—it serves as a coupling partner rather than a direct hydrogenation substrate for the piperidine-containing intermediate [1]. The bromo-analog (CAS 1202858-68-1) represents a third distinct procurement option with different reactivity and may carry different pricing and availability constraints.

Chemical Sourcing Purity Specification Research Chemical

Physicochemical Property Profile: Predicted Lipophilicity and Solubility Parameters

The predicted physicochemical properties of CAS 1032903-62-0 include a LogP of 3.4-3.44, a density of 1.166±0.06 g/cm³, and a calculated aqueous solubility of 0.084 g/L at 25°C . The chloro-precursor (CAS 1032903-50-6) shares the same core scaffold but with chlorine substitution at the 1-position of the phenyl ring in place of the pyridine moiety, which would be expected to alter its lipophilicity and hydrogen-bonding capacity relative to the pyridine-substituted target compound. The bromo-analog (CAS 1202858-68-1) exhibits an even larger halogen substituent effect on molecular polarizability. No direct head-to-head experimental physicochemical comparison data were identified in the literature for these analogs.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Procurement and Application Scenarios for 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0)


Scenario 1: Ceritinib API Process Development and Scale-Up Manufacturing

Procure CAS 1032903-62-0 at >97% purity as the direct precursor for the catalytic hydrogenation step yielding 2-isopropoxy-5-methyl-4-(piperidyl-4-yl)aniline dihydrochloride, the penultimate intermediate in ceritinib synthesis [1]. The validated two-step hydrogenation protocol (50.0 kg input, 93% yield, 99.7% purity) provides a scalable, cost-efficient route that avoids expensive platinum dioxide catalysts and minimizes purification steps relative to alternative nitroarene reduction strategies [2]. This scenario is optimal for pharmaceutical chemical development teams and CMOs engaged in ceritinib or generic ceritinib manufacturing.

Scenario 2: Pharmaceutical Impurity Reference Standard Qualification

Procure CAS 1032903-62-0 specifically designated as Ceritinib Impurity 7 for use as a reference standard in HPLC impurity profiling and method validation [1]. The compound's confirmed ICH M7 Class 5 (non-mutagenic) status, validated by negative Ames test data at 22-1,800 μg/plate, provides regulatory-grade qualification for ANDA/DMF submissions [2]. This scenario is optimal for analytical development laboratories, quality control departments, and regulatory affairs teams requiring fully characterized impurity standards for ceritinib drug substance and drug product release testing.

Scenario 3: In-House Suzuki-Miyaura Cross-Coupling Process Optimization

Procure CAS 1032903-62-0 as a synthetic building block or as a product reference standard when optimizing in-house Suzuki-Miyaura cross-coupling between 4-pyridineboronic acid and 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1032903-50-6) [1]. The established microwave-assisted protocol (150°C, 20 min, Pd2(dba)3/SPhos catalyst system) provides a benchmark for reaction optimization and impurity fate studies [2]. Understanding the relationship between CAS 1032903-62-0, its chloro-precursor, and the bromo-analog (CAS 1202858-68-1) enables informed selection of starting materials based on reactivity, cost, and supply chain availability .

Scenario 4: Ceritinib Impurity Method Development and Forced Degradation Studies

Procure CAS 1032903-62-0 (Ceritinib Impurity 7) alongside Impurity 6 (CAS 1032903-50-6) and Impurity 13 (CAS 1032903-63-1) for comprehensive forced degradation and impurity spiking studies [1]. The availability of all three structurally related impurities with validated (Q)SAR and Ames test data enables complete understanding of the ceritinib impurity profile and supports robust analytical method validation for stability-indicating HPLC methods [2]. This scenario is optimal for analytical R&D laboratories developing stability-indicating methods and establishing impurity control strategies for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.